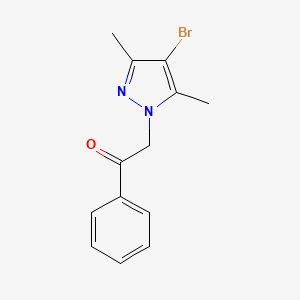

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a solid with the empirical formula C10H9BrClN3. Its molecular weight is 286.56 . It’s important to note that this information might not be completely applicable to “2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone” due to differences in their structures .

Molecular Structure Analysis

The SMILES string for “2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine” isCC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br . This gives us some insight into the structure of the molecule, but without more specific information or a crystallographic study, a full structural analysis isn’t possible.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Pyrazole derivatives, including those related to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone , are pivotal in the development of therapeutic agents due to their wide range of biological activities. The compound is part of a broader class of pyrazoles utilized extensively as synthons in organic synthesis, contributing significantly to combinatorial and medicinal chemistry. These derivatives display diverse biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis processes often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under various conditions, including microwave irradiation, to achieve heterocyclic appended pyrazoles (Dar & Shamsuzzaman, 2015).

Environmental Implications and Material Science

The compound's relevance extends into environmental science, where derivatives of brominated compounds, such as This compound , are studied for their occurrence in indoor air, dust, and their role in the formation of dioxins and furans during fires or combustion processes. These studies help in understanding the environmental impact and regulatory aspects of brominated flame retardants. Notably, brominated phenols and their derivatives, identified as intermediates in the synthesis of flame retardants, have been extensively reviewed to summarize their concentrations in various environments and their toxicokinetics and toxicodynamics, highlighting the need for continued research on their environmental behaviors and impacts (Koch & Sures, 2018).

Energy Storage and Electrochemistry

Research into the applications of haloaluminate room-temperature ionic liquids (RTILs), which can be related to the study and use of This compound derivatives, has shown significant progress in electrochemical technology, including electroplating and energy storage. These advancements underscore the compound's potential in facilitating developments within electrochemical applications and materials science (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

properties

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNMPYJASACVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)